molecular formula C10H10Cl2N2S B12112423 2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12112423
M. Wt: 261.17 g/mol
InChI Key: BARIUPBFDQHVBQ-UHFFFAOYSA-N
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Description

2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a sulfanyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the imidazole ring.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the imidazole ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Properties

Molecular Formula

C10H10Cl2N2S

Molecular Weight

261.17 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10Cl2N2S/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H,13,14)

InChI Key

BARIUPBFDQHVBQ-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)SCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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